N-Benzylquinidinium chloride

Description

Propriétés

IUPAC Name |

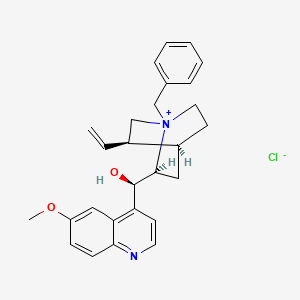

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67174-25-8, 77481-82-4 | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylquinidinium chloride, a quaternary ammonium salt derived from the cinchona alkaloid quinidine. This compound and its analogues are of significant interest in asymmetric catalysis and drug development. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

This compound is synthesized via a quaternization reaction, which involves the alkylation of the quinuclidine nitrogen of quinidine with benzyl chloride. This nucleophilic substitution reaction leads to the formation of the corresponding quaternary ammonium salt.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous cinchona alkaloid derivatives.

Materials:

-

Quinidine

-

Benzyl chloride

-

Acetone (anhydrous)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine in anhydrous acetone.

-

Addition of Benzyl Chloride: To the stirred solution, add a molar excess of benzyl chloride. A typical molar ratio of quinidine to benzyl chloride is 1:1.5 to ensure complete conversion of the quinidine.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 24 to 48 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution. If precipitation is slow, the solution can be further cooled in an ice bath.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold acetone and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the crude product under vacuum to remove residual solvents.

Purification:

The crude this compound can be further purified by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate). The ideal solvent system will dissolve the compound at an elevated temperature and allow for crystal formation upon cooling.

-

Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot good solvent. Once fully dissolved, slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

-

Collection of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, structure, and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | White to yellow crystalline powder[1] |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ |

| Molecular Weight | 451.00 g/mol |

| Melting Point | 178 °C[1] or 200-205 °C (decomposes) |

| Optical Rotation | [α]²⁰/D between +220° and +250° (c=1.0 in MeOH) |

| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in acetone. |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the quinoline and benzyl groups, the vinyl protons, and the protons of the quinuclidine skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals correspond to the carbons of the quinoline and benzyl aromatic rings, the vinyl group, the quinuclidine framework, and the methoxy group.

A detailed summary of the expected NMR data is provided in the tables below.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Data to be populated] | Aromatic-H (Quinoline) | ||

| [Data to be populated] | Aromatic-H (Benzyl) | ||

| [Data to be populated] | Vinyl-H | ||

| [Data to be populated] | H-9 (CH-OH) | ||

| [Data to be populated] | OCH₃ | ||

| [Data to be populated] | Benzyl CH₂ | ||

| [Data to be populated] | Quinuclidine-H |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| [Data to be populated] | Aromatic-C (Quinoline) |

| [Data to be populated] | Aromatic-C (Benzyl) |

| [Data to be populated] | Vinyl-C |

| [Data to be populated] | C-9 (CH-OH) |

| [Data to be populated] | OCH₃ |

| [Data to be populated] | Benzyl CH₂ |

| [Data to be populated] | Quinuclidine-C |

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=C stretch (quinoline ring) |

| ~1590, 1500, 1450 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1080 | Strong | C-O stretch (hydroxyl group) |

| ~750, 700 | Strong | Aromatic C-H bend |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, a soft ionization technique like electrospray ionization (ESI) is typically used to observe the molecular ion.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~415.24 | [M-Cl]⁺, the N-Benzylquinidinium cation |

| [Other significant fragments to be populated] | Fragmentation products |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Characterization Logic

The logical relationship between the different characterization techniques is depicted below.

References

physical and chemical properties of N-Benzylquinidinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a quaternary ammonium salt derived from the Cinchona alkaloid quinidine. It is a well-established chiral phase-transfer catalyst widely employed in asymmetric synthesis. Its rigid chiral backbone and the presence of a hydroxyl group play a crucial role in inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role in catalysis and potential applications in drug development.

Core Physical and Chemical Properties

This compound is typically a white to yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [1] |

| Molecular Weight | 451.01 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 178 °C | [3] |

| CAS Number | 77481-82-4 | [1] |

Spectroscopic Data

Solubility Profile

This compound exhibits solubility in polar solvents. Qualitative information indicates it is soluble in methanol.[1] However, detailed quantitative solubility data in a range of common laboratory solvents is not extensively documented. It is anticipated to have good solubility in other polar protic and aprotic solvents, while exhibiting lower solubility in nonpolar solvents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the quinidine molecule with benzyl chloride. Below is a general experimental protocol based on established methods for the synthesis of similar Cinchona alkaloid-derived quaternary ammonium salts.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Materials:

-

Quinidine

-

Benzyl chloride

-

Toluene (or another suitable aprotic solvent like acetonitrile)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinidine in a suitable volume of toluene.

-

Addition of Reagent: To the stirred solution, add a slight molar excess of benzyl chloride.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Purification: The precipitated product is collected by filtration and washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

Drying: The purified this compound is then dried under vacuum to yield the final product as a crystalline solid.

Asymmetric Alkylation of a Glycine Derivative

This compound is a highly effective catalyst for the asymmetric alkylation of N-(diphenylmethylene)glycine esters, a key step in the synthesis of non-natural α-amino acids.

Experimental Workflow:

Caption: Experimental workflow for asymmetric alkylation.

Catalytic Mechanism in Asymmetric Phase-Transfer Catalysis

The enantioselectivity of the alkylation reaction is governed by the formation of a chiral, non-covalent complex between the N-Benzylquinidinium cation and the enolate of the glycine derivative.

Signaling Pathway (Catalytic Cycle):

Caption: Catalytic cycle of asymmetric phase-transfer alkylation.

The key steps in the catalytic cycle are:

-

Anion Exchange: The chloride anion of the catalyst is exchanged for the enolate anion of the glycine derivative at the interface of the aqueous and organic phases.

-

Phase Transfer: The resulting lipophilic chiral ion pair is extracted into the organic phase.

-

Asymmetric Alkylation: The chiral catalyst shields one face of the planar enolate, directing the incoming alkylating agent to the other face, thus inducing stereoselectivity.

-

Catalyst Regeneration: After the alkylation, the catalyst, now paired with the halide anion from the alkylating agent, returns to the aqueous interface to begin a new cycle.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its role as a chiral catalyst is significant in the synthesis of pharmaceutical intermediates and complex drug molecules. The ability to stereoselectively introduce alkyl groups is crucial for the synthesis of enantiomerically pure compounds, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The asymmetric synthesis of non-natural α-amino acids, facilitated by catalysts like this compound, is of particular interest in drug discovery. These amino acids are valuable building blocks for peptidomimetics and other small molecules designed to interact with biological targets with high specificity.

Conclusion

This compound is a powerful and versatile chiral phase-transfer catalyst with significant applications in asymmetric synthesis. Its well-defined structure and predictable stereochemical control make it an invaluable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a foundation for its synthesis and application, particularly in the creation of chiral building blocks for drug discovery and development. Further research into its broader applications and the development of more detailed quantitative data will continue to expand its utility in the field of organic chemistry.

References

Solubility of N-Benzylquinidinium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a quaternary ammonium salt derived from the cinchona alkaloid quinidine. It is widely utilized as a chiral phase-transfer catalyst in asymmetric synthesis, facilitating reactions between reactants in immiscible phases.[1][2] The efficiency and applicability of such catalysts are intrinsically linked to their solubility in the organic solvents used in the reaction media. Understanding the solubility of this compound is therefore critical for reaction optimization, catalyst recovery, and process development.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related compounds in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes a detailed, adaptable experimental protocol for determining the solubility of crystalline solids in organic solvents.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature | Solubility (Qualitative) |

| N-Benzylquininium chloride | Water | Ambient | Freely Soluble |

| Alcohols | Ambient | Freely Soluble | |

| Acetone | Ambient | Freely Soluble | |

| Ethyl Acetate | Ambient | Slightly Soluble | |

| Chloroform | Ambient | Sparingly Soluble | |

| N-Benzylcinchonidinium chloride | Methanol | Ambient | Soluble |

This data is compiled from qualitative descriptions and should be used as a general guideline. Experimental verification is recommended for specific applications.

Experimental Protocols: Determination of Solubility

The following is a generalized protocol for determining the solubility of a crystalline solid like this compound in an organic solvent. This method can be adapted for various analytical techniques, including gravimetric and spectroscopic analysis.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a controlled temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (crystalline solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or evaporating dish and oven for gravimetric analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's properties. It is advisable to measure the concentration at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[3]

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.[3]

-

The weight of the residue corresponds to the mass of the solute in the pipetted volume of the saturated solution. Calculate the solubility in g/100 mL or other appropriate units.

-

-

UV-Vis Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[4]

-

Measure the absorbance of the diluted, saturated solution at the same λmax.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.[5]

-

-

High-Performance Liquid Chromatography (HPLC) Method:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area or height.

-

Inject the diluted, saturated solution and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution, considering the dilution.

-

-

Mandatory Visualization

Caption: Workflow for the experimental determination of solubility.

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. This compound - Buchler GmbH [buchler-gmbh.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scirp.org [scirp.org]

- 5. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-Benzylquinidinium Chloride (CAS 77481-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride, identified by the CAS number 77481-82-4, is a cinchona alkaloid-derived quaternary ammonium salt. It serves as a prominent chiral phase-transfer catalyst (PTC) in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical compounds. Its rigid chiral backbone, derived from quinidine, makes it an effective catalyst for inducing enantioselectivity in various chemical transformations. Beyond its catalytic applications, this compound and related quaternary ammonium compounds exhibit notable biological activities, particularly antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in asymmetric catalysis with detailed experimental protocols, and insights into its biological mechanism of action.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C27H31ClN2O2 | [1] |

| Molecular Weight | 451.00 g/mol | |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 178 °C | |

| Specific Optical Rotation | [α]D20 = +220° to +250° (c=1.0 in MeOH, on dry basis) | [1] |

| Water Content | ≤ 5.0 % | [1] |

| Assay (on dry basis) | ≥ 98.0 % | [1] |

| Chemical Purity (HPLC Area%) | N-Benzylquinidinium: ≥ 95.0 %N-Benzyldihydroquinidinium: ≤ 5.0 %Any other impurity: ≤ 1.5 % | [1] |

Synonyms:

-

(8β,9S)-1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]

-

(8R,9S)-N-Benzylquinidinium chloride[1]

-

1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]

-

Cinchonan-1-ium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8β,9S)[1]

Synthesis

The synthesis of this compound is achieved through the quaternization of the quinidine alkaloid with benzyl chloride. This nucleophilic substitution reaction targets the more nucleophilic nitrogen atom of the quinuclidine ring system.

Experimental Protocol: Synthesis of this compound

Materials:

-

Quinidine

-

Benzyl chloride

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine (1.0 eq) in anhydrous acetonitrile.

-

Add benzyl chloride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution. If precipitation is incomplete, the volume of acetonitrile can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum to yield a white to yellowish crystalline powder.

Characterization: The final product should be characterized by determining its melting point, specific optical rotation, and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.

Applications in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective chiral phase-transfer catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. The catalyst facilitates the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Asymmetric Alkylation of Glycine Imines

A prominent application of this compound is in the enantioselective alkylation of N-(diphenylmethylene)glycine esters, which are precursors to α-amino acids.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

This compound (catalyst)

-

Toluene

-

50% Aqueous potassium hydroxide solution

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and this compound (0.01-0.1 eq) in toluene, add benzyl bromide (1.2 eq).

-

Cool the mixture to 0 °C and add a 50% aqueous solution of potassium hydroxide dropwise.

-

Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched alkylated product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

dot

Caption: Workflow for the asymmetric alkylation of a glycine imine.

Asymmetric Michael Addition

This compound can also catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a key reaction for the synthesis of complex chiral molecules.

Materials:

-

1,3-Dicarbonyl compound (e.g., diethyl malonate)

-

Nitroalkene (e.g., β-nitrostyrene)

-

This compound (catalyst)

-

Toluene

-

Potassium carbonate (solid)

Procedure:

-

To a mixture of the 1,3-dicarbonyl compound (1.2 eq), the nitroalkene (1.0 eq), and this compound (0.05 eq) in toluene, add finely powdered potassium carbonate (2.0 eq).

-

Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the solid base.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Biological Activity and Mechanism of Action

While this compound is primarily utilized for its catalytic properties in synthesis, as a quaternary ammonium compound (QAC), it is expected to exhibit antimicrobial activity. The general mechanism of action for QACs against bacteria involves the disruption of the cell membrane.

The positively charged quaternary ammonium headgroup of the molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[2][3] The hydrophobic benzyl and quinidine moieties then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4][5]

dot

Caption: Proposed antimicrobial mechanism of this compound.

Currently, there is limited information available in the scientific literature regarding the specific effects of this compound on eukaryotic cell signaling pathways. Its primary characterized role remains in the field of asymmetric catalysis.

Analytical Data

Conclusion

This compound is a valuable and versatile chiral phase-transfer catalyst that has found significant application in asymmetric synthesis. Its ability to induce high enantioselectivity in a range of important chemical reactions makes it a powerful tool for the synthesis of chiral molecules in academic and industrial research. While its biological activities are less explored, its structural classification as a quaternary ammonium compound suggests antimicrobial properties through membrane disruption. Further research into its biological effects and the development of new catalytic applications will undoubtedly continue to expand the utility of this important molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Advent and Application of N-Benzylquinidinium Chloride: A Chiral Phase-Transfer Catalyst

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride, a quaternary ammonium salt derived from the cinchona alkaloid quinidine, has emerged as a cornerstone in the field of asymmetric phase-transfer catalysis. Its ability to effectively shuttle anionic species between aqueous and organic phases while inducing a chiral environment has made it an invaluable tool for the enantioselective synthesis of a wide array of chemical compounds. This guide delves into the historical development of this catalyst, provides detailed experimental protocols for its synthesis and application in key asymmetric transformations, and presents quantitative data to illustrate its efficacy. Furthermore, it visualizes the underlying catalytic cycle to provide a comprehensive understanding of its mechanism of action.

Discovery and History

The development of this compound is intrinsically linked to the broader history of phase-transfer catalysis (PTC) and the utilization of natural products as chiral sources. Phase-transfer catalysis, a concept that gained significant traction in the mid-20th century, revolutionized organic synthesis by enabling reactions between reagents in immiscible phases.

The true innovation, however, lay in the introduction of chirality to this system. The pioneering work in asymmetric phase-transfer catalysis using chiral catalysts derived from natural alkaloids marked a significant turning point. While the first cinchona alkaloid-derived phase-transfer catalysts were reported in 1981, a landmark publication by researchers at Merck in 1984 demonstrated the remarkable potential of this class of catalysts.[1] They achieved a highly efficient asymmetric methylation of an indanone using N-[p-(trifluoromethyl)benzyl] cinchoninium bromide, a close analog of this compound, with high yield and enantioselectivity.[1]

This breakthrough spurred further research into the development of more effective and versatile cinchona alkaloid-based catalysts. In 1989, O'Donnell and coworkers published a seminal paper on the stereoselective synthesis of α-amino acids using a cinchona alkaloid-derived phase-transfer catalyst, further solidifying the importance of these reagents in asymmetric synthesis.[2][3] Subsequent work by Corey (1997) and Lygo (1997) introduced modifications to the catalyst structure, such as the incorporation of an anthracenylmethyl group, which led to even greater levels of enantioselectivity.[1][4][5]

While a single, definitive publication marking the "discovery" of this compound is not readily apparent, its synthesis and use are a direct consequence of this evolutionary process. The straightforward quaternization of quinidine with benzyl chloride provided a readily accessible and highly effective catalyst that found widespread application in a variety of asymmetric transformations.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward quaternization reaction involving the nucleophilic attack of the quinuclidine nitrogen of quinidine on the benzylic carbon of benzyl chloride.

Experimental Protocol:

Materials:

-

Quinidine

-

Benzyl chloride

-

Toluene (or another suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinidine in toluene.

-

Add a molar equivalent of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Safety Precautions: Benzyl chloride is a lachrymator and a potential carcinogen. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile and highly effective catalyst for a range of asymmetric reactions, including alkylations, epoxidations, and Michael additions.

Asymmetric Alkylation of Glycine Schiff Bases

One of the most significant applications of this compound is in the asymmetric alkylation of glycine Schiff bases to produce non-natural α-amino acids.

Quantitative Data Summary:

| Electrophile (R-X) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzyl bromide | 10 | 50% aq. NaOH | CH₂Cl₂/H₂O | 85 | 66 (S) | [2] |

| Allyl bromide | 10 | 50% aq. NaOH | CH₂Cl₂/H₂O | 75 | 60 (S) | [2] |

| Ethyl iodide | 10 | 50% aq. NaOH | CH₂Cl₂/H₂O | 65 | 52 (S) | [2] |

Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

This compound

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Toluene

Procedure:

-

To a vigorously stirred biphasic mixture of a solution of N-(diphenylmethylene)glycine tert-butyl ester in toluene and 50% aqueous NaOH, add this compound (10 mol%).

-

Add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction vigorously for the time indicated by TLC analysis until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield the desired α-benzylated amino acid derivative.

-

The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Epoxidation

This compound and its derivatives are also effective catalysts for the enantioselective epoxidation of α,β-unsaturated ketones, providing access to chiral epoxides which are valuable synthetic intermediates.

Quantitative Data Summary:

| Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chalcone | N-anthracenylmethyl-O-allyl-cinchonidinium bromide | NaOCl | 95 | 94 | [1] |

| (E)-1,3-Diphenyl-2-propen-1-one | N-benzylquininium chloride | H₂O₂/NaOH | 88 | 85 | [1] |

Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

-

Chalcone

-

This compound

-

Aqueous sodium hypochlorite (NaOCl) solution (or hydrogen peroxide and NaOH)

-

Toluene

Procedure:

-

Dissolve chalcone and this compound in toluene.

-

Cool the mixture to 0 °C and add the aqueous oxidant solution dropwise with vigorous stirring.

-

Maintain the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to afford the chiral epoxide.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, can be rendered enantioselective through the use of this compound.

Quantitative Data Summary:

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diethyl malonate | Chalcone | 10 | 92 | 78 | [6] |

| Nitromethane | β-Nitrostyrene | 5 | 85 | 90 | [6] |

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

-

Chalcone

-

Diethyl malonate

-

This compound

-

Potassium hydroxide (KOH)

-

Toluene

Procedure:

-

To a solution of chalcone and diethyl malonate in toluene, add powdered potassium hydroxide and this compound.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to give the Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC.

Catalytic Cycle and Mechanism

The catalytic cycle of this compound in phase-transfer catalysis involves the transport of an anion from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The chiral catalyst then returns to the aqueous phase to repeat the cycle.

Asymmetric Alkylation of a Glycine Imine: A Mechanistic Overview

The following Graphviz diagram illustrates the proposed catalytic cycle for the asymmetric alkylation of a glycine imine, a representative example of this compound's mode of action.

Caption: Catalytic cycle for asymmetric alkylation.

Conclusion

This compound stands as a testament to the power of harnessing natural product chirality for asymmetric synthesis. Its ease of preparation, robustness, and high efficacy in a variety of enantioselective transformations have cemented its place in the toolkit of synthetic organic chemists. The continued exploration of its applications and the development of next-generation catalysts based on its structural motif promise to further advance the field of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules for research, medicine, and materials science.

References

Theoretical Insights into the N-Benzylquinidinium Chloride Catalyzed Asymmetric Phase-Transfer Reaction Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the N-Benzylquinidinium chloride-catalyzed mechanism, a cornerstone of asymmetric phase-transfer catalysis (PTC). This powerful methodology has significant implications for the enantioselective synthesis of α-amino acids, crucial building blocks in drug discovery and development. By delving into the mechanistic intricacies through computational and experimental lenses, this document aims to provide a comprehensive resource for researchers seeking to understand and optimize these transformative reactions.

Core Concepts: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt like this compound, transports a reactive anion from the aqueous phase to the organic phase, where it can react with an organic substrate. In asymmetric PTC, a chiral catalyst is employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the product.

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide serves as a benchmark reaction to evaluate the efficacy of chiral phase-transfer catalysts. The resulting product is a precursor to optically active phenylalanine derivatives. The this compound, derived from the naturally occurring Cinchona alkaloid quinidine, has proven to be an effective catalyst for this transformation.

Quantitative Data Summary

The efficiency and selectivity of the this compound-catalyzed benzylation of N-(diphenylmethylene)glycine tert-butyl ester are influenced by various reaction parameters. While specific data for this compound is distributed across various studies focusing on broader catalyst classes, the following table summarizes representative quantitative data for closely related Cinchona alkaloid-derived phase-transfer catalysts in this benchmark reaction. This data provides a comparative baseline for understanding the performance of such catalysts.

| Catalyst | Electrophile | Base (aq.) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 50% KOH | Toluene | 0 | 95 | 94 (S) | [1] |

| N-(4-Trifluoromethylbenzyl)cinchoninium bromide | Benzyl bromide | 50% NaOH | CH2Cl2 | 25 | 85 | 66 (R) | [2] |

| Polymer-supported N-benzylcinchonidinium chloride | Benzyl bromide | 50% KOH | Toluene | 20 | 92 | 81 (S) |

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of the this compound catalyst and its application in the asymmetric alkylation of a glycine derivative.

Synthesis of this compound

Materials:

-

Quinidine (1.0 eq)

-

Benzyl chloride (1.2 eq)

-

Toluene (or other suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine in toluene.

-

Add benzyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, the this compound product will precipitate from the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

This compound (0.01-0.1 eq)

-

50% aqueous potassium hydroxide (KOH) solution

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester, toluene, and the this compound catalyst.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) in an ice bath or cryostat.

-

With vigorous stirring, add the 50% aqueous KOH solution to the reaction mixture.

-

Add benzyl bromide dropwise to the biphasic mixture.

-

Continue stirring vigorously at the set temperature for the specified reaction time (typically several hours to a day), monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with toluene and water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched alkylated product.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathways and Experimental Workflows

The mechanism of the this compound-catalyzed phase-transfer reaction is a complex interplay of equilibria and reaction steps occurring at the interface and in the organic phase. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the key interactions that govern the enantioselectivity.

Proposed Catalytic Cycle

The catalytic cycle begins with the deprotonation of the glycine Schiff base at the aqueous-organic interface by the strong base (e.g., KOH). The resulting enolate anion forms a chiral ion pair with the N-Benzylquinidinium cation. This ion pair is then extracted into the organic phase. The specific geometry of this ion pair, dictated by non-covalent interactions such as hydrogen bonding and π-π stacking between the enolate and the catalyst, shields one face of the enolate. Subsequent alkylation by benzyl bromide occurs from the less sterically hindered face, leading to the formation of the product with a specific stereochemistry. The catalyst is then regenerated and returns to the interface to start a new cycle.

Caption: Proposed catalytic cycle for the phase-transfer alkylation.

Experimental Workflow

The general workflow for conducting and analyzing the asymmetric alkylation is a standard procedure in synthetic organic chemistry, involving reaction setup, monitoring, workup, purification, and analysis.

Caption: General experimental workflow for the asymmetric alkylation.

Key Mechanistic Insights from Theoretical Studies

Computational studies have provided a deeper understanding of the factors controlling enantioselectivity. The prevailing model suggests that the catalyst adopts a specific conformation to minimize steric interactions. In this conformation, the quinoline ring of the quinidinium moiety and the N-benzyl group create a chiral pocket. The glycine enolate is held within this pocket through a combination of ion-pairing with the quaternary nitrogen and hydrogen bonding between the enolate oxygen and the C9-hydroxyl group of the catalyst. This rigid assembly effectively blocks one face of the enolate, directing the incoming benzyl bromide to attack from the opposite face.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Alkylation using N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the Cinchona alkaloid, quinidine. It is widely employed in the asymmetric alkylation of prochiral substrates, most notably in the synthesis of non-racemic α-amino acids. This application note provides detailed protocols for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a common precursor for α-amino acids, using this compound as the catalyst. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

The use of this compound offers several advantages, including operational simplicity, mild reaction conditions, and high enantioselectivities. The catalyst facilitates the formation of a chiral, non-covalent ion pair with the enolate of the substrate, which then directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Data Presentation

The following table summarizes the typical performance of a Cinchona alkaloid-derived phase-transfer catalyst, closely related to this compound, in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides. This data illustrates the broad scope and high efficiency of this catalytic system.

| Entry | Electrophile (R-X) | Product | Time (h) | Yield (%) | % ee (Configuration) |

| 1 | Benzyl bromide | (R)-Phenylalanine derivative | 5 | 99 | 90 (R)[1] |

| 2 | 4-Trifluoromethylbenzyl bromide | 4-CF3-Phenylalanine derivative | 5 | 99 | 95 (R)[1] |

| 3 | 2-Trifluoromethylbenzyl bromide | 2-CF3-Phenylalanine derivative | 5 | 93 | 96 (R)[1] |

| 4 | 4-Fluorobenzyl bromide | 4-F-Phenylalanine derivative | 5 | 97 | 90 (R)[1] |

| 5 | 3-Fluorobenzyl bromide | 3-F-Phenylalanine derivative | 5 | 94 | 90 (R)[1] |

| 6 | 2-Fluorobenzyl bromide | 2-F-Phenylalanine derivative | 5 | 92 | 91 (R)[1] |

| 7 | 4-Methylbenzyl bromide | 4-Me-Phenylalanine derivative | 4 | 99 | 90 (R)[1] |

| 8 | 3-Methylbenzyl bromide | 3-Me-Phenylalanine derivative | 5 | 96 | 92 (R)[1] |

| 9 | Naphthylmethyl chloride | Naphthylalanine derivative | 8 | 95 | 91 (R)[1] |

| 10 | Allyl bromide | Allylglycine derivative | 5 | 92 | 92 (R)[1] |

Reaction Conditions: N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol), electrophile (1.2 equiv), 50% aq. KOH (0.4 mL), Toluene (2 mL), Catalyst (10 mol%), -40 °C.[1] % ee determined by chiral HPLC analysis.[1]

Experimental Protocols

General Procedure for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol is a general guideline for the enantioselective alkylation of the benzophenone imine of tert-butyl glycinate.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Alkyl halide (e.g., benzyl bromide)

-

This compound

-

Potassium hydroxide (KOH), 50% aqueous solution

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

-

Add anhydrous toluene to dissolve the solids.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

-

Add the alkyl halide (1.2 equiv) to the stirred solution.

-

Slowly add the pre-cooled 50% aqueous KOH solution via syringe.

-

Stir the biphasic mixture vigorously at the same temperature for the time indicated in the data table or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water and dilute with diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired α-alkylated amino acid derivative.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Visualizations

Reaction Mechanism

The asymmetric alkylation proceeds via a phase-transfer catalytic cycle. The this compound facilitates the transfer of the enolate of the glycine imine from the aqueous basic phase to the organic phase, where the alkylation occurs.

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the asymmetric alkylation reaction.

Caption: Experimental workflow for asymmetric alkylation.

References

Application Notes and Protocols for Phase-Transfer Catalysis with N-Benzylquinidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine. It is widely employed in asymmetric synthesis to induce chirality and achieve high enantioselectivity in a variety of chemical transformations. Its operational simplicity, mild reaction conditions, and the ability to work in biphasic systems make it an attractive choice for both academic research and industrial applications, aligning with the principles of green chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric phase-transfer catalysis, with a primary focus on the enantioselective alkylation of glycine derivatives for the synthesis of non-natural α-amino acids.

Principle of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in two immiscible phases (typically aqueous and organic). The phase-transfer catalyst, in this case, the quaternary ammonium salt this compound, transports a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs. The chiral nature of this compound allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Applications

The primary application of this compound is in the asymmetric alkylation of prochiral nucleophiles. Notable examples include:

-

Asymmetric Synthesis of α-Amino Acids: The alkylation of glycine imine Schiff bases is a cornerstone application, providing a straightforward route to a wide array of enantiomerically enriched α-amino acids, which are crucial building blocks in drug discovery and development.

-

Asymmetric Michael Additions: This catalyst can also be employed in the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

-

Asymmetric Aldol and Mannich Reactions: While less common, derivatives of this compound have been shown to catalyze these carbon-carbon bond-forming reactions with good stereocontrol.

Experimental Protocols

Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

This protocol details the synthesis of a chiral α-amino acid precursor via the asymmetric alkylation of a glycine imine using this compound as the phase-transfer catalyst.

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester (Substrate)

-

Alkylating agent (e.g., Benzyl bromide, Allyl bromide, Ethyl iodide)

-

This compound (Catalyst)

-

Potassium hydroxide (KOH) or Cesium hydroxide (CsOH)

-

Toluene

-

Water (deionized)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.05 equiv).

-

Solvent Addition: Add 10 mL of toluene to the flask.

-

Base Addition: In a separate container, prepare a 50% (w/w) aqueous solution of potassium hydroxide or use solid cesium hydroxide. Add the base (5.0 mmol, 5.0 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (approximately 20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Addition of Alkylating Agent: Slowly add the alkylating agent (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Reaction Time: Continue stirring vigorously for 12-48 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantiomerically enriched product.

-

Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkylating agents using this compound as the catalyst.

| Entry | Alkylating Agent (RX) | Base | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | 50% aq. KOH | 24 | 85 | 94 |

| 2 | Allyl bromide | 50% aq. KOH | 18 | 78 | 92 |

| 3 | Ethyl iodide | Solid CsOH | 48 | 65 | 88 |

| 4 | n-Propyl bromide | 50% aq. KOH | 36 | 72 | 90 |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for asymmetric alkylation.

Catalytic Cycle of Phase-Transfer Catalysis

N-Benzylquinidinium Chloride in Asymmetric Michael Additions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium salt, serves as a powerful chiral phase-transfer catalyst in asymmetric synthesis. Its application in Michael addition reactions enables the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, including pharmaceutical intermediates. This document provides an overview of its application, key experimental data, and detailed protocols for its use in catalyzing Michael addition reactions.

Principles of Catalysis

This compound facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. In the context of Michael additions, the catalyst forms a chiral ion pair with the enolate of the Michael donor. This chiral complex then reacts with the Michael acceptor, with the steric and electronic properties of the catalyst directing the approach of the acceptor to a specific face of the enolate, thereby inducing enantioselectivity in the newly formed stereocenter.

The general workflow for a Michael addition reaction catalyzed by this compound under phase-transfer conditions is depicted below.

Caption: General workflow for this compound catalyzed Michael addition.

Application in the Michael Addition of 2-Phenylcyclohexanone to Methyl Vinyl Ketone

A key application of this compound is in the asymmetric Michael addition of cyclic ketones to α,β-unsaturated ketones. The following data summarizes the results for the reaction between 2-phenylcyclohexanone and methyl vinyl ketone.

| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | 10 | 50% aq. NaOH | Toluene | 24 | 85 | 80:20 | 75 |

| 2 | 5 | 50% aq. NaOH | Toluene | 48 | 78 | 78:22 | 72 |

| 3 | 10 | K₂CO₃ (solid) | Toluene | 72 | 65 | 75:25 | 68 |

| 4 | 10 | Cs₂CO₃ (solid) | Toluene | 48 | 88 | 82:18 | 80 |

| 5 | 10 | 50% aq. NaOH | CH₂Cl₂ | 24 | 72 | 70:30 | 65 |

Detailed Experimental Protocol

Materials:

-

2-Phenylcyclohexanone (1.0 mmol, 174.2 mg)

-

Methyl vinyl ketone (1.2 mmol, 84.1 mg, 0.10 mL)

-

This compound (0.1 mmol, 45.1 mg)

-

Base (e.g., Cesium Carbonate, 2.0 mmol, 651.8 mg)

-

Anhydrous Toluene (5 mL)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylcyclohexanone (1.0 mmol) and this compound (0.1 mmol).

-

Add anhydrous toluene (5 mL) to dissolve the solids.

-

Add methyl vinyl ketone (1.2 mmol) to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

-

Add the base (e.g., solid Cesium Carbonate, 2.0 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture vigorously at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

Proposed Catalytic Cycle

The catalytic cycle for the this compound-catalyzed Michael addition under phase-transfer conditions is illustrated below.

Caption: Proposed catalytic cycle for the Michael addition.

Concluding Remarks

This compound is a highly effective and commercially available catalyst for promoting asymmetric Michael addition reactions. The operational simplicity of phase-transfer catalysis, coupled with the high levels of enantioselectivity achievable, makes this a valuable tool for the synthesis of enantioenriched compounds. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the stereoselective synthesis of complex molecules is of paramount importance. Further optimization of reaction parameters such as solvent, temperature, and base may be necessary to achieve optimal results for different substrate combinations.

Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids using N-Benzylquinidinium chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of α-amino acids utilizing N-Benzylquinidinium chloride as a chiral phase-transfer catalyst. This method, pioneered and developed by researchers such as O'Donnell, Corey, Lygo, and Maruoka, offers a robust and highly effective strategy for the asymmetric alkylation of glycine derivatives, leading to a wide array of non-proteinogenic α-amino acids with high enantiomeric purity.[1][2]

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of these building blocks critically influences the biological activity of peptides and small molecule therapeutics. Phase-transfer catalysis (PTC) has emerged as a powerful tool for such syntheses due to its operational simplicity, mild reaction conditions, and scalability.

This protocol focuses on the alkylation of a prochiral glycine substrate, specifically the benzophenone imine of a glycine ester, using a chiral phase-transfer catalyst derived from cinchona alkaloids. This compound, a readily available and effective catalyst, facilitates the transfer of the glycine enolate from an aqueous or solid base phase to an organic phase, where it undergoes enantioselective alkylation. The bulky catalyst shields one face of the planar enolate, directing the incoming alkylating agent to the opposite face and thereby inducing asymmetry.

Reaction Principle and Mechanism

The core of this synthetic strategy is the enantioselective C-alkylation of the Schiff base of a glycine ester. The benzophenone imine serves as a protecting group for the amine and as a means to activate the α-proton, making it sufficiently acidic for deprotonation by a moderately strong base like sodium or potassium hydroxide.

The catalytic cycle can be summarized as follows:

-

Deprotonation: The phase-transfer catalyst, this compound (Q⁺X⁻), exchanges its counter-ion with a hydroxide ion from the aqueous phase to form the active catalyst, Q⁺OH⁻. This species then deprotonates the glycine Schiff base at the interface of the organic and aqueous phases, generating a planar enolate.

-

Ion Pairing: The chiral quaternary ammonium cation (Q⁺) forms a tight ion pair with the glycine enolate. The specific stereochemical arrangement of the cinchona alkaloid backbone creates a chiral environment around the enolate.

-

Enantioselective Alkylation: This chiral ion pair migrates into the organic phase. The steric bulk of the catalyst directs the incoming electrophile (alkyl halide) to attack the enolate from the less hindered face, resulting in the formation of the alkylated product with a specific stereochemistry.

-

Catalyst Regeneration: Following the alkylation, the catalyst, now with the halide counter-ion (Q⁺X⁻), returns to the interface to begin a new catalytic cycle.

The overall transformation is depicted in the following workflow:

Figure 1: General workflow for the enantioselective synthesis of α-amino acids.

The proposed catalytic cycle illustrating the role of the phase-transfer catalyst is detailed below:

Figure 2: Catalytic cycle for phase-transfer catalyzed enantioselective alkylation.

Data Presentation

The following tables summarize the quantitative data for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using N-benzylcinchona alkaloid derived catalysts under phase-transfer conditions.

Table 1: Enantioselective Alkylation with this compound

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | ee (%) | Configuration |

| 1 | Benzyl bromide | Phenylalanine derivative | 99 | 90 | R |

| 2 | 4-Chlorobenzyl bromide | 4-Chlorophenylalanine derivative | 99 | 95 | R |

| 3 | 4-Methoxybenzyl bromide | 4-Methoxyphenylalanine derivative | 93 | 96 | R |

| 4 | 2-Naphthylmethyl bromide | 2-Naphthylalanine derivative | 97 | 90 | R |

| 5 | Allyl bromide | Allylglycine derivative | 94 | 90 | R |

| 6 | Propargyl bromide | Propargylglycine derivative | 92 | 91 | R |

| 7 | Ethyl iodide | 2-Aminobutanoic acid derivative | 99 | 90 | R |

| 8 | n-Propyl iodide | Norvaline derivative | 96 | 92 | R |

| 9 | n-Butyl iodide | Norleucine derivative | 95 | 91 | R |

| 10 | Isobutyl bromide | Leucine derivative | 92 | 92 | R |

Data compiled from representative literature.[3] Conditions may vary.

Table 2: Comparison of Catalysts for the Benzylation of N-(diphenylmethylene)glycine tert-butyl ester

| Entry | Catalyst | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | This compound | CH₂Cl₂ | 50% aq. NaOH | 25 | 4 | 85 | 66 |

| 2 | N-(9-Anthracenylmethyl)quinidinium chloride | Toluene | Solid KOH | 0 | 1 | 95 | 94 |

| 3 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene/CHCl₃ | 50% aq. CsOH | 0 | - | >95 | >99 |

Data compiled from representative literature.[1][4][5] This table illustrates the evolution of catalyst design for improved enantioselectivity.

Experimental Protocols

4.1. General Considerations

-

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents should be of high purity and dried according to standard procedures.

-

Reagents should be of high purity. Alkylating agents should be handled with care as they are often toxic and volatile.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enantiomeric excess is typically determined by chiral HPLC analysis.

4.2. Preparation of N-(diphenylmethylene)glycine tert-butyl ester (Substrate)

-

To a solution of tert-butyl glycinate hydrochloride (1 eq.) in dichloromethane, add benzophenone imine (1.1 eq.).

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

4.3. General Protocol for Enantioselective Alkylation

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 eq.) in the chosen organic solvent (e.g., toluene or dichloromethane), add this compound (0.05-0.1 eq.).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the alkylating agent (1.1-1.5 eq.).

-

Add the aqueous base (e.g., 50% aq. NaOH or KOH) or solid base (e.g., powdered KOH) and stir the mixture vigorously.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate and alkylating agent.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

4.4. Deprotection to the α-Amino Acid

-

Dissolve the purified alkylated Schiff base in a suitable solvent (e.g., tetrahydrofuran).

-

Add an aqueous acid solution (e.g., 1-3 M HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Separate the aqueous and organic layers. The aqueous layer contains the amino acid ester hydrochloride.

-

To obtain the free amino acid, the aqueous layer can be further hydrolyzed with a stronger acid (e.g., 6 M HCl) at reflux, followed by neutralization.

Conclusion

The enantioselective synthesis of α-amino acids using this compound and related cinchona alkaloid-derived phase-transfer catalysts is a highly valuable and practical method for accessing a wide range of chiral building blocks. The operational simplicity, use of readily available starting materials, and high enantioselectivities achieved make this a powerful tool for researchers in both academic and industrial settings. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this important synthetic transformation.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. Asymmetric phase-transfer catalysis [ouci.dntb.gov.ua]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for N-Benzylquinidinium Chloride in Asymmetric Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for asymmetric reactions utilizing N-Benzylquinidinium chloride as a chiral phase-transfer catalyst. This document details protocols for key synthetic transformations, presents quantitative data for expected outcomes, and visualizes the underlying catalytic cycle and experimental workflows.

Introduction